IP7e - 500164-74-9

IP7e

Catalog Number: EVT-271815
CAS Number: 500164-74-9
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IP7e is a brain-penetrant activator of nuclear receptor related protein 1 (Nurr1/NR4A2) signaling (EC50 = 3.9 nM in a reporter assay). In vivo, IP7e (10 mg/kg) prevents spinal cord axonal loss and demyelination and decreases spinal cord macrophage and T cell infiltration in a mouse model of experimental autoimmune encephalomyelitis (EAE).
IP7e is an activator of Nurr1 signaling pathway.
IP7e is a Nurr1 activator. Nurr1 (NR4A2) is critically involved in the development and maintenance of midbrain dopaminergic neurons and is believed to function independently of endogenous activation.
Source and Classification

IP7e is synthesized from inositol hexakisphosphate (InsP6) through the action of specific kinases that phosphorylate InsP6 to produce inositol pyrophosphates. It is classified as a pyrophosphate due to the presence of high-energy phosphate bonds. This compound is particularly important in eukaryotic cells, where it participates in regulating various cellular functions such as apoptosis, insulin signaling, and vesicle trafficking.

Synthesis Analysis

The synthesis of IP7e can be achieved through enzymatic pathways involving different kinases. The primary method involves the phosphorylation of inositol hexakisphosphate by inositol hexakisphosphate kinases (IP6Ks).

Key Synthesis Methods:

  1. Enzymatic Phosphorylation:
    • Enzymes Involved: Inositol hexakisphosphate kinases (IP6K1 and IP6K2).
    • Reaction Conditions: Typically occurs in a buffered solution at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C.
    • Substrate: Inositol hexakisphosphate serves as the substrate for the reaction.
  2. Chemical Synthesis:
    • Although less common than enzymatic methods, chemical synthesis routes have been explored using phosphoramidite chemistry to create analogs of IP7e.
  3. Parameters:
    • Concentration of substrates and enzymes can significantly affect yield and specificity during synthesis.
Molecular Structure Analysis

IP7e has a complex molecular structure characterized by multiple phosphate groups attached to an inositol ring.

Structural Features:

  • Molecular Formula: C6H12O15P3
  • Molecular Weight: Approximately 399.1 g/mol.
  • Functional Groups: The molecule consists of hydroxyl groups (-OH) and phosphate groups (-PO4), which contribute to its high polarity and ability to interact with various proteins.
Chemical Reactions Analysis

IP7e is involved in several biochemical reactions that are crucial for cellular signaling and metabolism.

Key Reactions:

  1. Phosphorylation Reactions:
    • IP7e can act as a phosphate donor in phosphorylation reactions, influencing the activity of various enzymes.
  2. Dephosphorylation:
    • Enzymes such as inositol polyphosphate phosphatases can dephosphorylate IP7e back to its precursor forms, thus regulating its levels within the cell.
  3. Interactions with Proteins:
    • IP7e has been shown to bind to specific proteins involved in signaling pathways, such as protein kinase B (AKT), influencing their activity.
Mechanism of Action

The mechanism of action of IP7e primarily involves its role as a signaling molecule within cells.

Mechanistic Insights:

  • Signal Transduction: IP7e acts by modulating the activity of various kinases and phosphatases, thereby influencing signal transduction pathways.
  • Regulation of Cellular Processes: It has been implicated in regulating processes such as apoptosis, cell proliferation, and glucose metabolism.
  • Protein Interactions: The binding of IP7e to target proteins often leads to conformational changes that activate or inhibit their functions.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of IP7e is essential for its application in biological research.

Properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • pKa Values: The presence of multiple acidic protons results in several pKa values, influencing its ionization state at different pH levels.
Applications

IP7e has diverse applications across various scientific fields:

  1. Biochemical Research: Used as a tool for studying signal transduction pathways and cellular responses.
  2. Pharmacology: Investigated for potential therapeutic roles due to its involvement in insulin signaling and metabolic regulation.
  3. Cell Biology: Important for understanding mechanisms of cell growth, differentiation, and apoptosis.
Introduction

Historical Context and Emergence of IP7e in Scientific Literature

IP7e (chemical name: 6-[4-[(2-Methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one) emerged as a structurally novel compound in early pharmacological research targeting neurodegenerative and autoimmune disorders. Its first comprehensive characterization was published by Hintermann et al. (2007), identifying it as a potent activator of the nuclear receptor Nurr1 (NR4A2) with an exceptional half-maximal effective concentration (EC₅₀) of 3.9 nM [1]. This discovery positioned IP7e as a critical experimental tool for modulating Nurr1—a transcription factor implicated in dopaminergic neuron development, inflammatory responses, and T-cell differentiation. Subsequent work by Montarolo et al. (2014) expanded its therapeutic relevance by demonstrating its efficacy in delaying symptom onset and reducing severity in murine experimental autoimmune encephalomyelitis (EAE), a model of human multiple sclerosis. Importantly, this study revealed IP7e’s dual mechanisms: Nurr1 activation and suppression of NF-κB signaling, a key inflammatory pathway [1]. The compound’s brain penetrance and oral bioavailability further underscored its translational potential, distinguishing it from earlier Nurr1-targeting candidates with limited pharmacokinetic suitability.

Table 1: Key Historical Milestones in IP7e Research

YearStudyMajor Finding
2007Hintermann et al.Identified IP7e as a potent Nurr1 activator (EC₅₀ = 3.9 nM)
2014Montarolo et al.Demonstrated efficacy in EAE mice via Nurr1 activation and NF-κB suppression

Research Motivations: Knowledge Gaps and Unanswered Questions in IP7e Studies

Despite promising preclinical results, IP7e research is constrained by significant knowledge gaps that limit its therapeutic development. Key unresolved questions include:

  • Mechanistic Specificity: While IP7e’s activation of Nurr1 is well-established, its interaction with related nuclear receptors (e.g., NOR-1, Nur77) remains uncharacterized. This risks off-target effects or incomplete mechanistic understanding [1].
  • Immunomodulatory Pathways: Though NF-κB suppression is observed, the precise molecular crosstalk between Nurr1 activation and NF-κB inhibition is undefined. Whether this synergy arises from direct protein interactions or upstream signaling convergence is unknown [1] [7].
  • Disease Scope: IP7e’s efficacy has only been validated in EAE models. Its potential in other Nurr1-associated conditions (e.g., Parkinson’s disease, rheumatoid arthritis) is unexplored, leaving its full therapeutic spectrum ambiguous [1].
  • Translational Barriers: The compound’s pharmacodynamics in higher organisms, metabolism, and long-term bioavailability are unstudied. These gaps hinder clinical trial design [7] [10].

These limitations exemplify the critique that merely "filling gaps" (e.g., testing IP7e in untested diseases) without addressing instabilities in existing knowledge—such as mechanistic contradictions or scalability challenges—yields fragmented progress. Research must instead solve contextual problems, like resolving mechanistic conflicts to de-risk clinical translation [2] [7].

Table 2: Critical Knowledge Gaps in IP7e Research

DomainGap DescriptionResearch Risk
Target SpecificityBinding affinity/activity against non-Nurr1 NR4A receptorsOff-target effects masking therapeutic outcomes
Signaling CrosstalkMolecular interface between Nurr1 activation and NF-κB suppressionInability to optimize synergistic mechanisms
Therapeutic BreadthEfficacy in non-EAE models (e.g., neurodegenerative, metabolic)Narrow disease applicability
Translational DataPharmacokinetics in primates, metabolite profiling, chronic exposure effectsClinical trial feasibility uncertainties

Scope and Objectives: Defining the Academic Trajectory for IP7e Research

To address these gaps, a structured academic trajectory is proposed, prioritizing problem-driven research over incremental gap-filling. Objectives align with the SMART framework—Specific, Measurable, Achievable, Relevant, and Time-bound [5]:

  • Elucidate Downstream Mechanisms:
  • Objective: Map IP7e-induced transcriptomic changes in neuronal and immune cells using single-cell RNA sequencing.
  • Rationale: Resolves ambiguities in Nurr1/NF-κB crosstalk and identifies novel signaling nodes for therapeutic enhancement.
  • Expand Disease Relevance:
  • Objective: Evaluate IP7e in Parkinson’s disease models (e.g., MPTP-induced neurotoxicity) and chronic inflammatory conditions (e.g., collagen-induced arthritis).
  • Rationale: Validates Nurr1’s role beyond EAE and establishes disease-agnostic therapeutic principles.
  • Optimize Compound Properties:
  • Objective: Synthesize IP7e analogs to improve blood-brain barrier penetrance and metabolic stability while retaining Nurr1 affinity.
  • Rationale: Addresses translational barriers by refining drug-like properties through structure-activity relationship (SAR) studies.
  • Integrate Computational Modeling:
  • Objective: Generate Nurr1-IP7e co-crystal structures for in silico screening of derivative libraries.
  • Rationale: Accelerates lead optimization by predicting binding affinity and off-target risks computationally.

This trajectory emphasizes vertical integration—deepening mechanistic knowledge before expanding disease applications. It aligns with findings that academic success correlates with focused trajectories; scholars publishing in "proximal" periodicals (e.g., neuroimmunology, molecular pharmacology) achieve higher impact than those with dispersed publications [3]. Consequently, IP7e research should prioritize depth within neuroimmunology before branching into adjacent fields.

Table 3: Core Objectives for Future IP7e Research

ObjectiveMethodologyExpected Outcome
Mechanistic mappingscRNA-seq of IP7e-treated microgliaIdentification of co-regulated genes/pathways
Disease-model expansionEfficacy testing in Parkinson’s modelsValidation of neuroprotective effects in vivo
Analog synthesis & screeningSAR-driven medicinal chemistryDerivatives with improved pharmacokinetic profiles
Structural modelingMolecular dynamics simulationsHigh-resolution Nurr1-IP7e binding interface

Properties

CAS Number

500164-74-9

Product Name

IP7e

IUPAC Name

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3

InChI Key

YCAACZFPADQMAR-UHFFFAOYSA-N

SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC

Solubility

Soluble in DMSO

Synonyms

IP7e; IP 7e; IP-7e; isoxazolo-pyridinone 7e;

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC

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